molecular formula C7H13NO B1500880 2-[3-Butyn-1-yl(methyl)amino]ethanol

2-[3-Butyn-1-yl(methyl)amino]ethanol

Cat. No.: B1500880
M. Wt: 127.18 g/mol
InChI Key: VDXCQWFSLPERMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-Butyn-1-yl(methyl)amino]ethanol is a secondary amine alcohol derivative containing a terminal alkyne group (3-butyn-1-yl) and a methyl-substituted aminoethanol backbone. Its structure combines a polar hydroxyl group and a basic amine, making it a versatile intermediate in organic synthesis, particularly for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or as a ligand in coordination chemistry.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-[but-3-ynyl(methyl)amino]ethanol

InChI

InChI=1S/C7H13NO/c1-3-4-5-8(2)6-7-9/h1,9H,4-7H2,2H3

InChI Key

VDXCQWFSLPERMO-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#C)CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key features include:

  • Terminal alkyne group (enabling click chemistry).
  • Aminoethanol backbone (enhancing solubility in polar solvents).
  • Methyl substitution on the amine (reducing nucleophilicity compared to primary amines).

Table 1: Comparison of Key Structural Features

Compound Functional Groups Molecular Weight (g/mol) Key Reactivity
2-[3-Butyn-1-yl(methyl)amino]ethanol Alkyne, secondary amine, hydroxyl ~157.2* Click chemistry, ligand synthesis
3-Butyn-1-ol () Alkyne, primary alcohol 70.09 Esterification, oxidation
2-Butyn-1-yl chloroformate () Alkyne, chloroformate ester 134.54 Acylation of alcohols/amines
2-(2-Butyn-1-ylamino)ethanol Alkyne, primary amine, hydroxyl ~128.2* Higher nucleophilicity, polymerization risk

*Calculated based on standard atomic weights.

Physicochemical Properties
  • Solubility: The hydroxyl and amine groups confer moderate water solubility (~50–100 mg/mL), surpassing non-polar analogs like 4-phenyl-1-butyne () but lower than quaternary ammonium derivatives (e.g., aziridinium salts in ).
  • Stability : The methyl group stabilizes the compound against oxidation compared to primary alkyne-amines, which may form explosive peroxides.

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